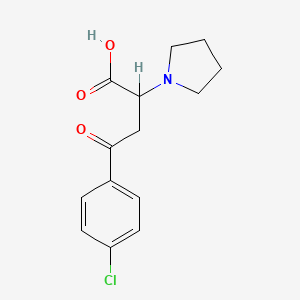

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Übersicht

Beschreibung

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid chain, with a chlorophenyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated precursor.

Formation of the Butanoic Acid Chain: This can be done through various organic synthesis techniques, including the use of Grignard reagents or other carbon chain elongation methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: The ketone group in the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid has been studied for its effects on the central nervous system. Research indicates that it may interact with opioid receptors, potentially serving as a lead compound for developing new analgesics that are not structurally related to traditional opioids. This is particularly relevant in the context of addressing pain management while minimizing the risk of addiction associated with conventional opioids .

Neuropharmacology

The compound has been investigated for its neuroprotective properties. Studies have suggested that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulating signaling pathways related to cell survival and apoptosis .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of novel therapeutic agents .

Case Study 1: Opioid Receptor Interaction

A study published in a peer-reviewed journal highlighted the interaction of this compound with mu-opioid receptors. The findings demonstrated that the compound exhibited significant binding affinity, indicating its potential as a scaffold for designing new analgesics that could provide pain relief without the high addiction potential of traditional opioids .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound in vitro. The results showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests a promising avenue for further investigation into its therapeutic potential for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The chlorophenyl group and the ketone functional group can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenylboronic acid: Shares the chlorophenyl group but lacks the pyrrolidine and butanoic acid components.

N-(4-(4-Chlorophenyl)thiazol-2-yl)thiosemicarbazide: Contains a chlorophenyl group and a thiazole ring, showing different biological activities.

Uniqueness: 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring and the butanoic acid chain distinguishes it from other chlorophenyl derivatives .

Biologische Aktivität

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid, also known as CB8225126, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16ClNO3

- Molecular Weight : 281.73 g/mol

- CAS Number : 139084-68-7

- Structural Features : The compound consists of a pyrrolidine ring, a butanoic acid chain, and a chlorophenyl group, with a ketone functional group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorophenyl and ketone groups facilitate binding with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring enhances the compound's binding affinity and specificity towards these targets .

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. The presence of the carboxylic acid moiety is crucial for the interaction with specific enzymes, which may lead to therapeutic applications in diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

- In vitro Studies : A study explored various pyrrole derivatives for their antibacterial activity against common pathogens. The findings suggested that modifications in the structure significantly affect the biological activity, highlighting the importance of the chlorophenyl and pyrrolidine components in enhancing efficacy .

- Mechanistic Studies : Another research focused on the binding interactions of similar compounds with protein targets involved in metabolic pathways. The study utilized computational docking methods to predict binding affinities and elucidate potential mechanisms of action .

- Therapeutic Applications : Ongoing investigations are assessing the compound's potential as a lead for developing new pharmaceuticals aimed at treating bacterial infections and other diseases influenced by enzyme activity .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Enzyme Inhibition Potential | Structural Features |

|---|---|---|---|

| This compound | Moderate | High | Pyrrolidine ring, chlorophenyl group |

| Pyrrole benzamide derivatives | High (MIC: 3.125 μg/mL) | Moderate | Varies (includes pyrrole structure) |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)thiosemicarbazide | Variable | Low | Thiazole ring, different biological profile |

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXSBMPAHIMXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930326 | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139084-68-7 | |

| Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.